3-{1-[5-(4-Fluorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole
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Overview
Description
3-{1-[5-(4-Fluorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole is a complex organic compound that features a combination of oxazole and pyrrolidine rings The presence of a fluorophenyl group adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[5-(4-Fluorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole typically involves multiple steps. One common method starts with the preparation of 5-(4-fluorophenyl)-1,2-oxazole-3-carbonyl chloride, which is then reacted with pyrrolidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-{1-[5-(4-Fluorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{1-[5-(4-Fluorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{1-[5-(4-Fluorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological pathways. The oxazole and pyrrolidine rings contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one: Shares the fluorophenyl and pyrrolidine moieties.
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde: Contains a fluorophenyl group and a pyrrole ring.
Uniqueness
3-{1-[5-(4-Fluorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-methyl-1,2-oxazole is unique due to the combination of oxazole and pyrrolidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-11-9-14(20-24-11)16-3-2-8-22(16)18(23)15-10-17(25-21-15)12-4-6-13(19)7-5-12/h4-7,9-10,16H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQQRWPTJAXFQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2C(=O)C3=NOC(=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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